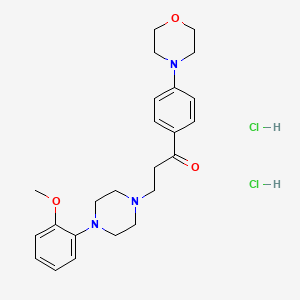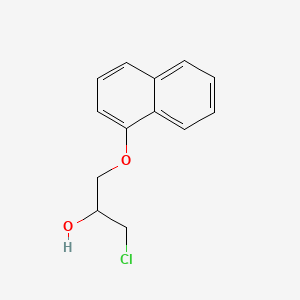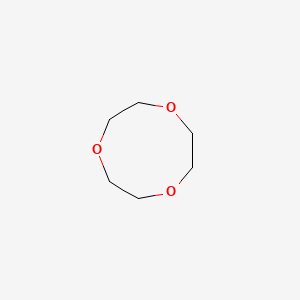
1,4,7-Trioxonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-crown-3 is a crown ether and a saturated organic heteromonocyclic parent.
Aplicaciones Científicas De Investigación
Molecular and Electronic Structure
The molecular structure of 1,4,7-trioxonane has been optimized using ab initio molecular orbital studies. These studies revealed that the crown form of 1,4,7-trioxonane is energetically preferred, showing little resonance energy and a classical nature. Such research is essential for understanding the fundamental properties of 1,4,7-trioxonane, contributing to its potential applications in various fields including material science and molecular engineering (Palmer & Nisbet, 1980).
Antimalarial Action
1,4,7-Trioxonane derivatives, particularly 1,2,4-trioxolanes, have shown significant antimalarial properties. Research indicates that these compounds' interactions with ferrous iron play a crucial role in their antimalarial action. Studies using fluorescent chemical probes have helped in understanding the subcellular localization and peroxidative effects of these compounds in malaria parasites, which is vital for developing effective antimalarial therapies (Hartwig et al., 2011).
Synthesis and Stability Studies
The synthesis and stability of 1,4,7-trioxonane and its derivatives have been extensively studied. For instance, research on spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides explored their structure-activity relationship, which is crucial for pharmaceutical development. Such studies help in understanding the physicochemical and toxicological profiles of these compounds, enhancing their application in medicinal chemistry (Dong et al., 2005).
Inhibition Performance in Corrosion Protection
Compounds related to 1,4,7-trioxonane, such as spirocyclopropane derivatives, have been investigated for their inhibition properties in protecting metals like steel in acidic solutions. Such studies are valuable in the fields of materials chemistry and corrosion engineering, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Bioremediation of Contaminants
Research into the bioremediation of 1,4-dioxane-contaminated waters has shown promising results. Advances in this area are significant, considering the widespread presence of 1,4-dioxane in various environmental settings and its potential public health risks. Understanding the biodegradation mechanisms of such compounds is crucial for environmental management and remediation efforts (Zhang et al., 2017).
Propiedades
Número CAS |
27725-91-3 |
|---|---|
Nombre del producto |
1,4,7-Trioxonane |
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1,4,7-trioxonane |
InChI |
InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7-1/h1-6H2 |
Clave InChI |
RCIDBLLMZGGECJ-UHFFFAOYSA-N |
SMILES |
C1COCCOCCO1 |
SMILES canónico |
C1COCCOCCO1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



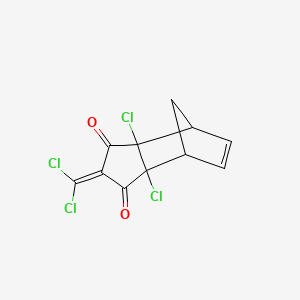
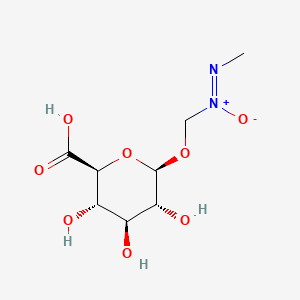
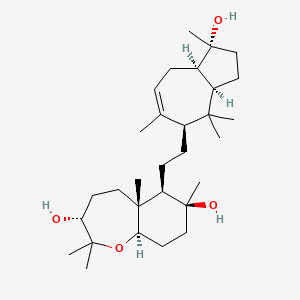
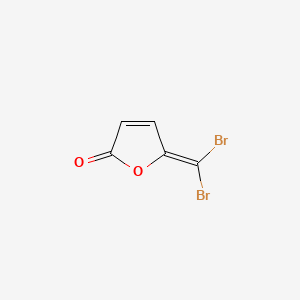
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
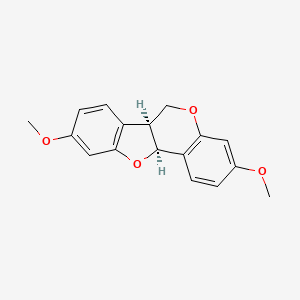
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)
![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)
